molecular formula C17H25BO2 B3289916 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 861965-54-0

2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3289916
CAS No.: 861965-54-0
M. Wt: 272.2 g/mol
InChI Key: LVOIIZCFKHGMRA-UHFFFAOYSA-N
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Description

2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant attention in the field of organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions. This compound features a boronic ester functional group, which is pivotal in facilitating the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The compound 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Cyclopentylphenylboronic acid pinacol ester, is primarily used as a reagent in organic synthesis . Its primary targets are organic molecules that participate in carbon-carbon bond-forming reactions .

Mode of Action

This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The compound interacts with its targets through a process known as transmetalation, where it transfers formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, including this compound, are only marginally stable in water . This could impact their bioavailability in aqueous environments.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of complex organic molecules, contributing to the development of new drugs and materials .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of water. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Additionally, these compounds are only marginally stable in water, which can influence their action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound, being a boronic ester, is transferred from boron to palladium during the transmetalation process .

Cellular Effects

The cellular effects of 4-Cyclopentylphenylboronic acid pinacol ester are not well-documented in the literature. Boronic acids and their derivatives have been shown to interact with various cellular processes. For instance, a study has shown that a reactive oxygen species (ROS)-responsive drug delivery system was developed using a boronic acid derivative .

Molecular Mechanism

The molecular mechanism of action of 4-Cyclopentylphenylboronic acid pinacol ester primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound undergoes transmetalation, where it is transferred from boron to palladium . This process is crucial for the formation of carbon-carbon bonds in the reaction .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Cyclopentylphenylboronic acid pinacol ester in laboratory settings are largely dependent on the specific reactions it is involved in. For instance, in the Suzuki–Miyaura coupling reaction, the compound is smoothly converted to a mixture of organotrifluoroborate and pinacol .

Metabolic Pathways

Boronic acids and their derivatives are known to participate in various biochemical reactions, including the Suzuki–Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-cyclopentylphenylboronic acid with a suitable diol under acidic conditions. The reaction proceeds via the formation of a boronic ester intermediate, which is then purified to obtain the final product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions employed.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is extensively used in the synthesis of complex molecules through cross-coupling reactions. Its ability to form stable carbon-carbon bonds makes it a versatile reagent in the construction of molecular frameworks.

Biology: In biological research, 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the development of bioconjugation techniques, where it facilitates the labeling of biomolecules for imaging and diagnostic purposes.

Medicine: The compound is utilized in the synthesis of drug candidates, particularly in the pharmaceutical industry, where it aids in the creation of new therapeutic agents through efficient and selective coupling reactions.

Industry: In the materials science industry, this compound is used to develop advanced materials with specific properties, such as polymers and organic electronic devices.

Comparison with Similar Compounds

  • Boronic Acids: These compounds are structurally similar but lack the tetramethyl-1,3,2-dioxaborolane moiety.

  • Boronic Esters: Other boronic esters with different substituents on the phenyl ring.

Uniqueness: 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, which make it particularly suitable for cross-coupling reactions. Its cyclopentyl group provides steric hindrance, which can influence the selectivity and outcome of the reactions.

Properties

IUPAC Name

2-(4-cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)15-11-9-14(10-12-15)13-7-5-6-8-13/h9-13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOIIZCFKHGMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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